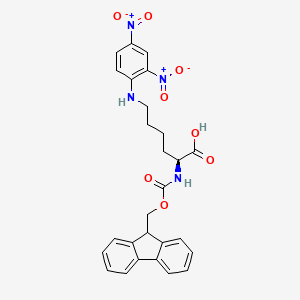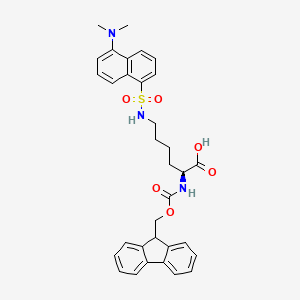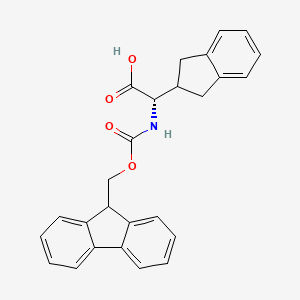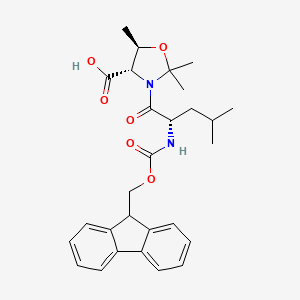
Fmoc-D-Lys(Nic)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-D-Lys(Nic)-OH” is a derivative of the amino acid lysine, which has been modified for use in peptide synthesis. The “Fmoc” part of the name refers to the fluorenylmethoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group . The “D-Lys” part refers to the D-form of lysine, an amino acid. The “Nic” part is not clear from the available information and could refer to a variety of chemical groups .
Applications De Recherche Scientifique
Biomedical Applications
Supramolecular Hydrogels : Fmoc-D-Lys(Nic)-OH is used in the creation of supramolecular hydrogels. These gels have inherent biocompatible and biodegradable properties, making them suitable for biomedical applications. The presence of Fmoc-Lys(Fmoc)-OH in these gels has been studied for its antimicrobial activity when combined with silver mixtures (Croitoriu et al., 2021).
Peptide Synthesis and Modification : Fmoc-D-Lys(Nic)-OH is integral in peptide synthesis, particularly for creating azido-protected peptides. These peptides are vital for various biomedical applications, including drug design and protein interaction studies (Katayama et al., 2008).
Material Science and Nanotechnology
Self-Assembling Nanostructures : The compound is involved in the formation of self-assembling nanostructures, which are pivotal in nanotechnology and material science. These structures have potential applications in creating novel materials with unique properties (Geng et al., 2017).
Smart Hydrogels : Fmoc-D-Lys(Nic)-OH contributes to the development of smart hydrogels. These hydrogels can respond to external stimuli and are useful in various applications, including drug delivery systems and tissue engineering (Reddy et al., 2015).
Biochemical and Pharmaceutical Research
Enhanced Antibacterial Composite Materials : The nanoassemblies formed by Fmoc-decorated building blocks, including Fmoc-D-Lys(Nic)-OH, show significant antibacterial properties. These materials can be integrated into composite materials for biomedical applications (Schnaider et al., 2019).
Synthesis of Advanced Insulin Analogs : Fmoc-D-Lys(Nic)-OH is used in the synthesis of novel semisynthetic insulin analogs, offering potential advancements in diabetes treatment (Žáková et al., 2007).
Fluorescent Labeling of Peptides : The compound plays a role in the fluorescent labeling of peptides, which is crucial in various biochemical assays and pharmaceutical research (Katritzky et al., 2008).
Safety And Hazards
The safety data sheet for a related compound, Nalpha,Nepsilon-Di-Fmoc-D-lysine, suggests that it should be used with appropriate personal protective equipment. It should be kept away from heat and sources of ignition. In case of contact with skin or eyes, wash off immediately with plenty of water and get medical attention if symptoms occur .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQIRUSEYKWPF-XMMPIXPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Nic)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














